molecular formula C13H15NO B2383322 (1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide CAS No. 2287237-23-2

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

Cat. No. B2383322
M. Wt: 201.269
InChI Key: TZXXNVLCOUTFAV-AAEUAGOBSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds is an intense research area in organic synthesis . The Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride has been used in the synthesis of similar compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .


Molecular Structure Analysis

The molecular formula of “(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid” is C13H14O2. Its molecular weight is 202.253. The InChI string provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Spirocyclic compounds are involved in various chemical reactions. For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride is a common reaction involving spirocyclic compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

A new synthetic approach to naphtho[1,2-b]furan and 4′-oxo-substituted spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives showcases the versatility of related spiro compounds in organic synthesis. This method allows for the generation of complex structures from simpler naphthalen-1-ols, demonstrating the potential of such spiro compounds in constructing intricate molecular frameworks (Arrault et al., 2001; ChemInform, 2002).

Biological Activities and Applications

Research on the synthesis and biological activity of 3-substituted 1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones, based on ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, reveals the antitumor and antimonoamineoxidase activities of these compounds. This underscores the potential of spiro compounds in the development of new pharmacological agents (Маркосян et al., 2020; Markosyan et al., 2020).

Advanced Materials and Chemical Sensing

The chromogenism of spirooxazine has been leveraged to implement both boolean and Fuzzy logic systems, illustrating the compound's utility in advanced materials science. This application highlights its potential in the development of smart materials and chemical sensors, where the compound's color-changing properties can be used for visual data processing (Gentili, 2011).

properties

IUPAC Name

(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXXNVLCOUTFAV-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

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